![molecular formula C19H12N6O6 B2734689 9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-29-5](/img/structure/B2734689.png)

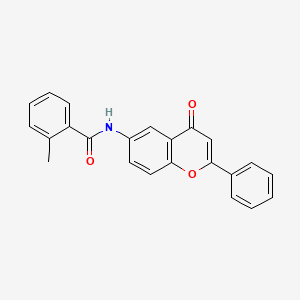

9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

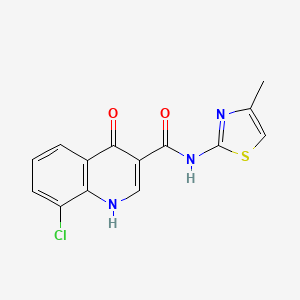

The compound “9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule. The benzo[d][1,3]dioxol-5-yl moiety is a common feature in many biologically active compounds . It’s often used in the modification of natural compounds to increase their biological activity .

Synthesis Analysis

The synthesis of compounds bearing the benzo[d][1,3]dioxol-5-yl moiety often involves the N-functionalization of the amino group of a precursor compound . For example, in the synthesis of daunorubicin derivatives, the daunosamine amino group was N-functionalized to introduce the benzo[d][1,3]dioxol-5-yl moiety .Molecular Structure Analysis

The molecular structure of “this compound” is complex and contains several functional groups. The benzo[d][1,3]dioxol-5-yl moiety is a key structural feature .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl moiety can undergo various reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. The presence of the benzo[d][1,3]dioxol-5-yl moiety is likely to influence these properties .Scientific Research Applications

Synthesis and Biological Activity

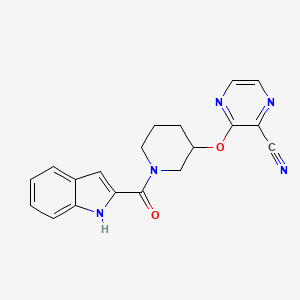

The synthesis of novel compounds involving the benzo[d][1,3]dioxol moiety has been a subject of extensive research due to their potential biological activities. One study focused on the synthesis and characterization of antimicrobial agents, employing a complex synthetic route that highlights the versatility of these compounds in creating targeted biological effects. This work provides a foundation for further exploration of related compounds in various scientific applications, including their potential use in antimicrobial treatments (Talupur, Satheesh, & Chandrasekhar, 2021).

Another significant area of application is in the development of antituberculosis drugs. Researchers have synthesized purine derivatives showing promise against Mycobacterium tuberculosis. Their work emphasizes the role of specific substituents in enhancing the biological activity of these compounds, suggesting the potential of such molecules in addressing drug-resistant bacterial infections (Bakkestuen, Gundersen, & Utenova, 2005).

Antioxidant Properties

The antioxidant activity of related compounds has also been explored, with some derivatives showing potent antioxidant effects. This highlights their potential in developing therapies aimed at oxidative stress-related diseases (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019). The synthesis of these compounds involves intricate chemical reactions, underscoring the scientific interest in exploring their applications further.

Antidiabetic Screening

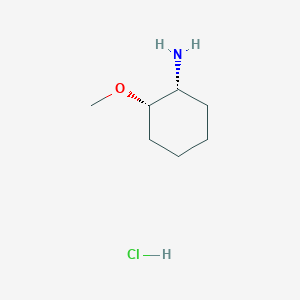

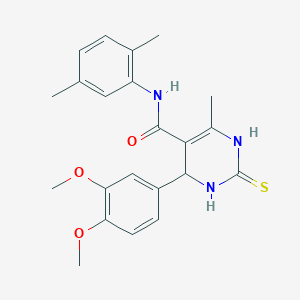

The potential of purine derivatives in treating diabetes has been examined through in vitro antidiabetic screenings. The synthesis of N-substituted dihydropyrimidine derivatives and their evaluation for antidiabetic activity highlight the ongoing efforts to discover new therapeutic agents for managing diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Plant Growth Regulation

Research has also ventured into the agricultural domain, where purine derivatives have been studied for their potential in regulating plant growth. This opens up avenues for developing novel agrochemicals aimed at enhancing crop productivity in a sustainable manner (El-Bayouki, Basyouni, & Tohamy, 2013).

Mechanism of Action

The mechanism of action of “9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is likely to be complex and dependent on the biological system in which it is used. The introduction of the benzo[d][1,3]dioxol-5-yl moiety into a compound can lead to a considerable increase in biological activity or a change in the biological target .

Safety and Hazards

The safety and hazards associated with “9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle such compounds with care and appropriate safety measures .

Future Directions

The future directions for research on “9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” could include further exploration of its biological activity and potential applications. The modification of this compound to introduce different functional and pharmacophore groups could also be a fruitful area of research .

Properties

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N6O6/c20-16(26)14-15-18(23-17(21-14)9-1-3-10(4-2-9)25(28)29)24(19(27)22-15)11-5-6-12-13(7-11)31-8-30-12/h1-7H,8H2,(H2,20,26)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCRPUQZAAVSGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2734606.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2734613.png)

![5-(2-methoxyethyl)-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734619.png)

![N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2734623.png)

![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2734625.png)

![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylcarbamoyl]benzoate](/img/structure/B2734628.png)